molecular formula C12H24N2O3 B13530222 Tert-butyl 2-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate

Tert-butyl 2-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate

Cat. No.: B13530222
M. Wt: 244.33 g/mol
InChI Key: CDFMLBYKFFGCGO-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate (CAS: 301221-57-8) is a piperidine-derived compound featuring a tert-butyl carbamate protective group at the 1-position and a 2-amino-1-hydroxyethyl substituent at the 2-position of the piperidine ring . This compound is classified as a tertiary amine and has been utilized in pharmaceutical research, particularly as a precursor for bioactive molecules. Its structural complexity and functional groups make it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl 2-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-7-5-4-6-9(14)10(15)8-13/h9-10,15H,4-8,13H2,1-3H3

InChI Key

CDFMLBYKFFGCGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(CN)O

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 2-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents. The reaction conditions often include the use of inert gases such as nitrogen or argon to prevent oxidation and degradation of the compound . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Tert-butyl 2-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted piperidine derivatives and carboxylic acids.

Scientific Research Applications

Tert-butyl 2-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyethyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound may also participate in signaling pathways, influencing cellular processes and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key features of tert-butyl 2-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate with analogous piperidine derivatives:

Compound Name Substituent Position & Group Molecular Formula Molecular Weight CAS Number Key References
This compound (Target) 2-position: 2-amino-1-hydroxyethyl C₁₂H₂₃N₂O₃* ~261.3 g/mol† 301221-57-8
Tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate 4-position: 2-amino-1-hydroxyethyl C₁₂H₂₃N₂O₃ ~261.3 g/mol 301221-57-8‡
Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate 2-position: 2-hydroxyethyl C₁₂H₂₃NO₃ 229.32 g/mol 118811-03-3
Tert-butyl 2-((1-(methoxycarbonyl)cyclobutyl)methyl)piperidine-1-carboxylate 2-position: cyclobutylmethyl + methoxycarbonyl C₁₇H₂₉NO₄ 335.4 g/mol Not provided
Tert-butyl 4-(ethyl(2-(trifluoromethyl)benzyl)carbamoyl)piperidine-1-carboxylate 4-position: trifluoromethyl benzyl carbamoyl C₁₉H₂₅F₃N₂O₃ 409.17 g/mol Not provided

*Inferred from structural similarity to CAS 301221-57-8 ; †Estimated based on molecular formula; ‡CAS provided for positional isomer.

Key Observations:

Positional Isomerism: The target compound differs from its 4-substituted analog (CAS 301221-57-8) only in the placement of the 2-amino-1-hydroxyethyl group on the piperidine ring. This positional variation can significantly alter steric and electronic properties, impacting reactivity and biological activity .

Functional Group Modifications: Replacement of the amino-hydroxyethyl group with a simple hydroxyethyl group (CAS 118811-03-3) reduces polarity and hydrogen-bonding capacity, likely affecting solubility and pharmacokinetics . Bulky substituents (e.g., cyclobutylmethyl in or trifluoromethyl benzyl in ) enhance lipophilicity and may improve blood-brain barrier penetration in drug candidates.

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